环丙基 2-(3-氟苯基)乙基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

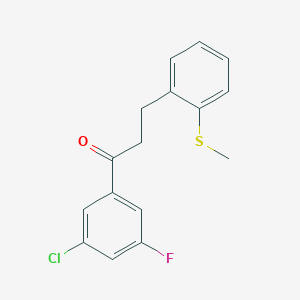

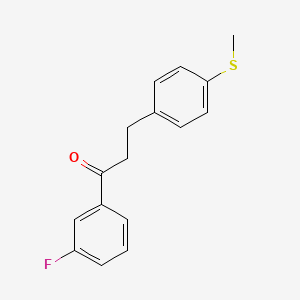

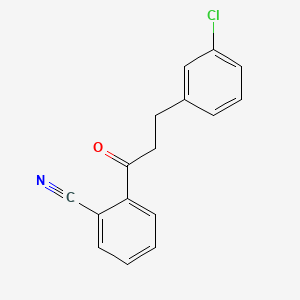

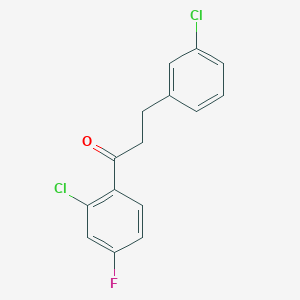

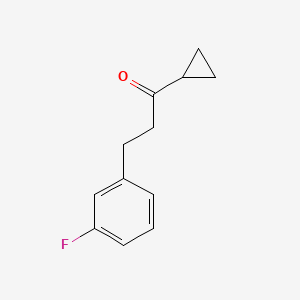

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone is a compound that falls within the category of cyclopropyl aryl ketones. These compounds are characterized by a cyclopropyl group attached to a ketone functional group, which is further connected to an aryl group, in this case, a 3-fluorophenyl moiety. The presence of the fluorine atom on the phenyl ring can influence the reactivity and physical properties of the ketone, making it a subject of interest in synthetic organic chemistry.

Synthesis Analysis

The synthesis of cyclopropyl aryl ketones, including those with fluorinated aryl groups, can be achieved through various methods. One approach involves the reaction of cyclopropyl-substituted alkenes with complexes formed by boron trifluoride and alkanoyl fluorides, which yields ketones containing additional functional groups without opening the three-membered ring . Another method includes the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, which can be used to synthesize 1,1-cyclopropane aminoketones, potentially applicable to the synthesis of cyclopropyl 2-(3-fluorophenyl)ethyl ketone .

Molecular Structure Analysis

The molecular structure of cyclopropyl 2-(3-fluorophenyl)ethyl ketone would feature a three-membered cyclopropane ring, which is known for its angle strain and reactivity. The fluorine atom on the phenyl ring can affect the electron distribution within the molecule, potentially stabilizing the ketone through inductive effects and influencing the molecule's reactivity in chemical reactions.

Chemical Reactions Analysis

Cyclopropyl aryl ketones participate in a variety of chemical reactions. They can undergo Lewis acid-mediated reactions with α-ketoesters to form dihydropyranones, a process that involves a cascade of reactions including nucleophilic ring-opening and aldol-type reactions . Additionally, cyclopropyl ketones can be used as dienophiles in Diels-Alder reactions, leading to products with quaternary stereogenic centers . Furthermore, cyclopropylmethylsilanes derived from cyclopropyl phenyl ketones can engage in formal [3 + 2] and [3 + 3] additions with allenylsilanes, yielding adducts with high regio- and stereocontrol .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl 2-(3-fluorophenyl)ethyl ketone would be influenced by both the cyclopropane ring and the fluorinated aryl group. The cyclopropane ring imparts a degree of strain and reactivity to the molecule, while the fluorine atom contributes to the molecule's polarity and may enhance its stability. The presence of the ketone functional group also plays a significant role in the compound's reactivity, particularly in nucleophilic addition reactions and the formation of enolates.

科学研究应用

与三氟化硼配合物的反应性

环丙基取代的烯烃(包括与环丙基 2-(3-氟苯基)乙基酮类似的烯烃)已被研究其与三氟化硼和各种氟化衍生物形成的配合物的反应。这些反应产生含有乙硫基团的酮,而不会打开环丙烷环或引起重排 (Lebedev et al., 2001).

喹啉-8-醇的合成

一项研究通过环化过程证明了从 2-(3-羟基苯基)乙基酮衍生物合成喹啉-8-醇。这些反应通过亚烷基氨基自由基中间体进行,展示了环丙基 2-(3-氟苯基)乙基酮衍生物的潜在途径 (Uchiyama et al., 1998).

环丙烷乙酸乙酯的合成

已经对从环丙基烷基酮合成环丙烷乙酸乙酯进行了研究,这可能适用于环丙基 2-(3-氟苯基)乙基酮。这些酯使用正铅 (IV) 醋酸铅在原甲酸三乙酯中制备 (Nongkhlaw et al., 2005).

镍催化的环加成

对与环丙基 2-(3-氟苯基)乙基酮在结构上类似的环丙基苯基酮的研究发现,它会与 Ni(PCy3) 发生氧化加成,形成一个镍二氢吡喃中间体。这对于镍催化的环加成至关重要,生成环戊烷化合物 (Ogoshi et al., 2006).

光催化 [3+2] 环加成

开发了一种苯基环丙基酮与烯烃发生形式 [3+2] 反应的方法,从而产生取代的环戊烷环。此过程涉及使用光催化系统将酮单电子还原为自由基阴离子,这可能与环丙基 2-(3-氟苯基)乙基酮有关 (Lu et al., 2011).

由环丙基酮形成烯胺

使用仲胺反应,研究由环丙基甲基、乙基和环戊基酮形成烯胺,可提供对涉及环丙基 2-(3-氟苯基)乙基酮的反应的见解 (Pocar et al., 1975).

钯催化的芳基化

一项研究探讨了在 C2 处带有环丙基酮基团的噻吩的钯催化直接芳基化。该反应在不分解环丙基酮取代基的情况下进行,这可能与类似的酮有关 (Beladhria et al., 2013).

安全和危害

Safety data sheets indicate that Cyclopropyl 2-(3-fluorophenyl)ethyl ketone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

属性

IUPAC Name |

1-cyclopropyl-3-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVLAEYOUCATTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644557 |

Source

|

| Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-(3-fluorophenyl)ethyl ketone | |

CAS RN |

898767-77-6 |

Source

|

| Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。